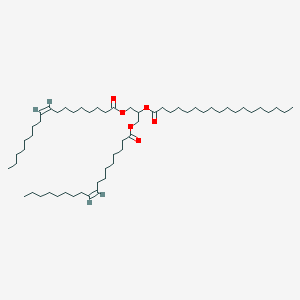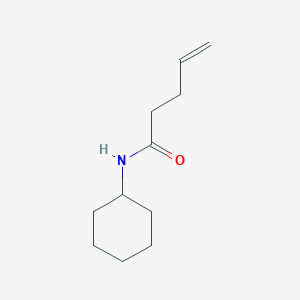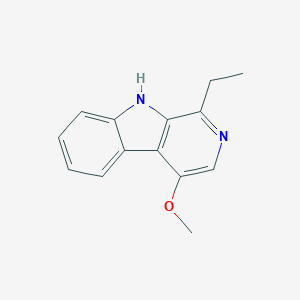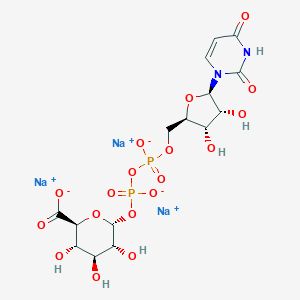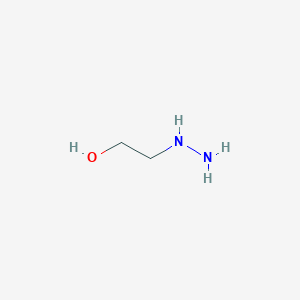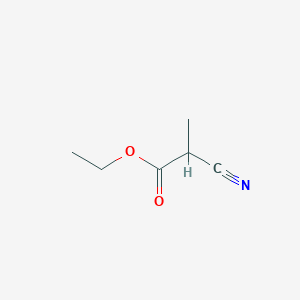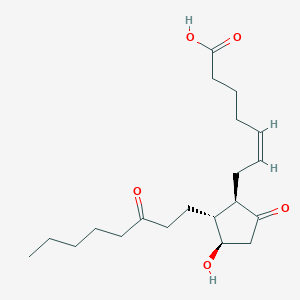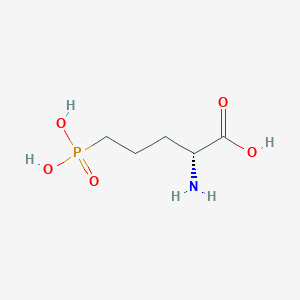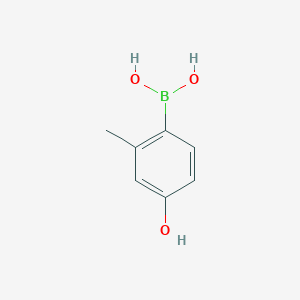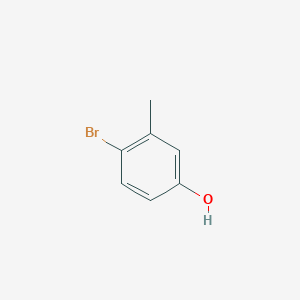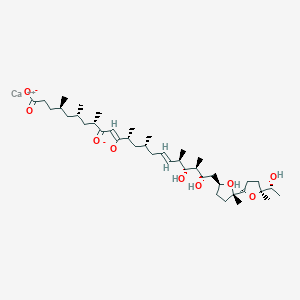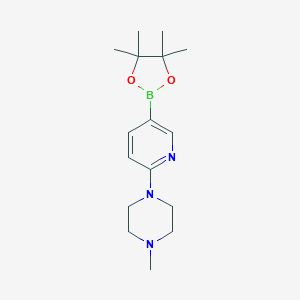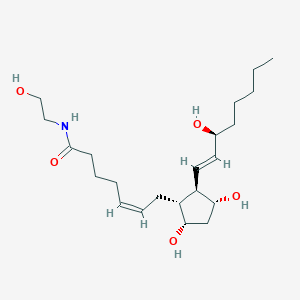
PGF2alpha-EA
Übersicht
Beschreibung
Synthesis Analysis
Prostaglandin F2alpha synthesis is regulated by enzymes such as cyclooxygenases and prostaglandin F synthase, which are localized in specific tissues like the human kidney and renal cell carcinoma. The synthesis process is influenced by factors like sodium depletion, potassium depletion, and adrenal steroids (Sakurai et al., 2005).
Molecular Structure Analysis
The molecular structure of PGF2alpha involves a cyclopentane ring and two side chains. Its structure allows it to interact with various receptors and enzymes, leading to its diverse physiological effects. Specific isomers, such as 8-epiprostaglandin F2alpha, are produced through both enzyme-catalyzed and free radical-catalyzed pathways, highlighting the complexity of its molecular interactions (Praticò & FitzGerald, 1996).
Chemical Reactions and Properties
PGF2alpha is involved in various chemical reactions, including the activation of the prostaglandin F2alpha receptor (FP) and interactions with isoprostanes like 12-iso-PGF2alpha. These interactions can lead to physiological responses such as the relaxation of the ciliary muscle and modulation of intraocular pressure (Kunapuli et al., 1997).
Physical Properties Analysis
The physical properties of PGF2alpha, such as its stability, solubility, and reactivity, are crucial for its biological functions and its interaction with cellular components. These properties are influenced by its molecular structure and the presence of functional groups that determine its reactivity and interaction with biological membranes.
Chemical Properties Analysis
PGF2alpha's chemical properties, including its reactivity with other molecules and its role in enzymatic reactions, are essential for understanding its function in physiological and pathological processes. For example, its interaction with cyclooxygenase-2 and prostaglandin F synthase is crucial for its biosynthesis and its role in processes like ocular hypotension (Yang et al., 2005).
Wissenschaftliche Forschungsanwendungen
Platelet Adhesion and NO Effects : 8-epi-PGF2alpha increases platelet adhesion and reduces the antiadhesive and antiaggregatory effects of Nitric Oxide (NO) (Minuz et al., 1998).
Luteolysis and Luteal Cell Activation : It stimulates large luteal cells to express PGHS-2 and produce PGF2alpha, potentially having an autocrine/paracrine function to augment the luteolytic effect of PGF2alpha of uterine origin (Tsai & Wiltbank, 1997).
Inhibition of Adipocyte Differentiation : PGF2alpha inhibits adipocyte differentiation via a G-protein-Ca2+-calcineurin-dependent signaling pathway, blocking expression of PPARgamma and C/EBPalpha (Liu & Clipstone, 2007).
Pulmonary Artery Contraction : 8-iso-PGF2alpha induces contraction of the pulmonary arteries in the early postnatal period, mediated by endothelium-derived TxA2 (Belik et al., 2003).
Presence in Atherosclerotic Plaque : 8-epi PGF2alpha and IPF2alpha-I, two distinct F2-isoprostanes, are present in human atherosclerotic plaque, aiding in the development of antioxidant drugs (Praticò et al., 1997).
Sperm Viability and Motility : PGF2alpha maintains sperm viability and motility better after cooling without causing adverse effects (Yeste et al., 2008).
Ocular Pressure Regulation : The human ocular PGF2alpha receptor can be activated by the F2 isoprostane, 12-iso-PGF2alpha, reducing intraocular pressure via relaxation of the ciliary muscle (Kunapuli et al., 1997).
Luteal Function in Cattle : PGF2alpha causes regression of mid-cycle but not early-cycle bovine corpora lutea, suggesting distinct physiological changes in these two cycles (Tsai & Wiltbank, 1998).
Bone Remodeling : It can increase FGF-2 mRNA and protein in bone cells, potentially affecting bone remodeling (Sabbieti et al., 1999).
Cell Proliferation in Mouse Fibroblasts : PGF2alpha initiates DNA synthesis and cell proliferation in a small proportion of cultured mouse fibroblasts (de Asúa et al., 1975).
Luteal Blood Flow in Cows : It acutely increases luteal blood flow in the peripheral vasculature of the mature corpus luteum during early stages of luteolysis (Miyamoto et al., 2005).
Role in Human Monocytes : 8-epi-PGF2alpha is a mitogen and vasoconstrictor, and its formation is regulated by prostaglandin endoperoxide synthase-2 in human monocytes (Praticò & FitzGerald, 1996).
Role in Seizures : Enhanced PGF2alpha production in the rat hippocampus during kainic acid-induced seizures may play a pathophysiological role in an autocrine/paracrine manner during status epilepticus (Takei et al., 2013).
Steroidogenesis and Luteolytic Effects : Combination of PGF2alpha plus GnRH significantly stimulated steroidogenesis and enhanced the luteolytic effects of PGF2alpha in human granulosa-luteal cells (Väänänen et al., 1997).
Prostaglandin F2alpha Production in Endometrial Cells : Oxytocin induces a dose-dependent increase of PGF2alpha production and COX-2 gene expression in endometrial epithelial cells (Asselin et al., 1997).
Sensitivity of Bovine Corpora Lutea : Sensitivity to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins produced locally (Skarżyński & Okuda, 1999).
Metabolism in Female Subjects : Elucidated the structures of 5 previously unrecognized metabolites of PGF2alpha in female subjects (Granström & Samuelsson, 1971).
Ocular Hypotension and Hyperemia : The 1,11-lactone and 11,15-dipivaloyl ester prodrugs provide bioavailable PGF2alpha for ocular hypotension, while minimizing hyperemia (Chien et al., 1997).
Stimulates Cell Proliferation and Endothelin-1 Expression : F2-isoprostane stimulates cell proliferation, DNA synthesis, and endothelin-1 expression on endothelial cells (Yura et al., 1999).
Zukünftige Richtungen
The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . Elucidating the physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action will no doubt offer opportunity for developing novel therapeutics for inflammatory disease, cancer, and hypertension .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-WLOFLUCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PGF2alpha-EA | |
CAS RN |
353787-70-9 | |
| Record name | Prostamide F2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353787-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



